

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-cyclopentylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-Cyclopentylamine**

Cat. No.: **B133084**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Boc-cyclopentylamine** (tert-butyl cyclopentylcarbamate), a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its structural and physical characteristics, experimental protocols for their determination, and essential safety and handling information.

Core Physicochemical Data

N-Boc-cyclopentylamine, with the CAS Number 153789-22-1, is the N-tert-butoxycarbonyl (Boc) protected form of cyclopentylamine. The Boc group serves as a crucial protecting group for the amine functionality, rendering it stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions.^[1] This stability is essential in multi-step syntheses where the amine's nucleophilicity needs to be masked.

Structural and General Properties

The fundamental properties of **N-Boc-cyclopentylamine** are summarized below. While extensive experimental data for this specific compound is not widely published, properties can be inferred from its constituent parts: the cyclopentyl ring and the N-Boc protecting group.

Property	Value	Source/Reference
IUPAC Name	tert-butyl N-cyclopentylcarbamate	N/A
CAS Number	153789-22-1	[2] [3]
Molecular Formula	C ₁₀ H ₁₉ NO ₂	[3]
Molecular Weight	185.26 g/mol	[3]
Appearance	Expected to be a colorless to pale yellow liquid or low-melting solid	General observation for similar compounds

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of **N-Boc-cyclopentylamine** are not readily available in public databases. The following table provides expected values and information for related compounds. Researchers should determine these properties experimentally for their specific batches.

Property	Value	Notes and Comparative Data
Melting Point	Data not available	The related compound tert-butyl carbamate has a melting point of 105-108 °C. The parent amine, cyclopentylamine, has a melting point of -85 °C.[4][5]
Boiling Point	Data not available	The parent amine, cyclopentylamine, has a boiling point of 106-108 °C. Protection with the Boc group will significantly increase the boiling point.
Density	Data not available	The parent amine, cyclopentylamine, has a density of 0.863 g/mL at 25 °C. [4]
pKa	Data not available	The pKa of the N-H proton on a carbamate is generally high. For the ionizable cyclic carbamate DMP 266, the pKa was determined to be around 10.1-10.2.[2][6]

Solubility	The presence of the bulky, nonpolar Boc group and the cyclopentyl ring suggests good solubility in lipophilic organic solvents. ^[7] It is expected to be soluble in solvents like Dichloromethane (DCM), Chloroform, Methanol, and Dimethyl Sulfoxide (DMSO). ^[4] ^[8] The parent amine is miscible with water. ^[9]
------------	--

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **N**-Boc-cyclopentylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region around δ 1.4-1.5 ppm.^[9]^[10]^[11] The protons on the cyclopentyl ring will appear as multiplets, and the N-H proton will be a broad singlet.
- ¹³C NMR: The carbon NMR will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate around 155 ppm.^[10] Signals for the cyclopentyl ring carbons and the methyl carbons of the Boc group will also be present.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of the carbamate functional group. Key expected peaks include:

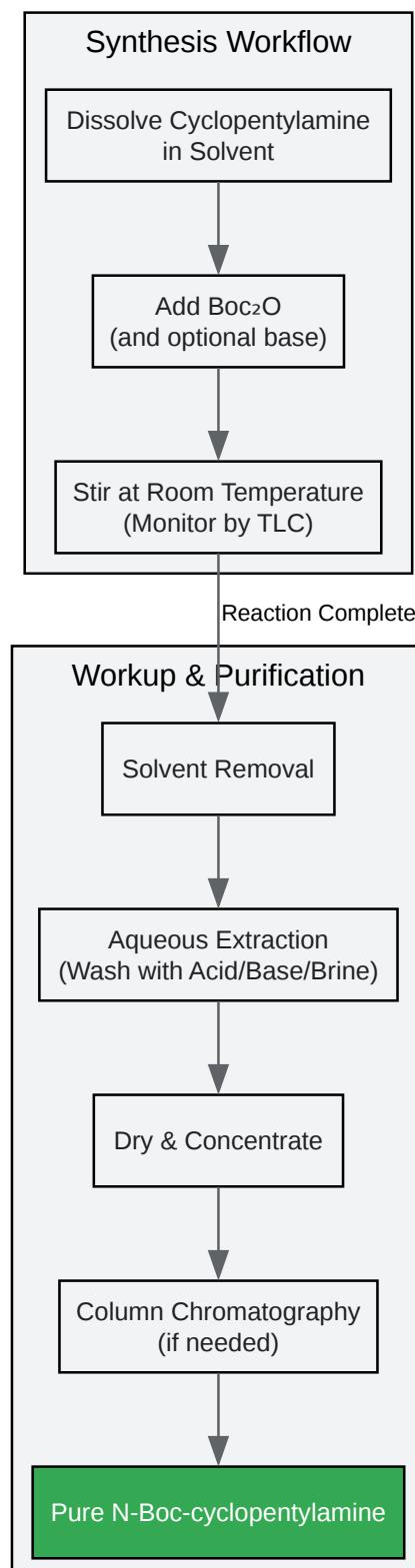
- N-H Stretch: A moderate absorption around 3300-3400 cm^{-1} .
- C-H Stretch: Absorptions just below 3000 cm^{-1} for the aliphatic C-H bonds.

- C=O Stretch: A strong, sharp absorption band around $1680\text{-}1720\text{ cm}^{-1}$ for the carbamate carbonyl group.[12]
- C-O Stretch: A strong absorption in the $1100\text{-}1300\text{ cm}^{-1}$ region.[12]

Mass Spectrometry (MS)

In mass spectrometry, **N-Boc-cyclopentylamine** is expected to exhibit fragmentation patterns characteristic of Boc-protected amines. Common fragmentation pathways include the loss of isobutylene (M-56) or the loss of the entire tert-butoxycarbonyl group.[13][14] The molecular ion peak $[\text{M}]^+$ at $\text{m/z} = 185.26$ may be observed, depending on the ionization technique used.

Experimental Protocols


The following are detailed methodologies for key experiments to determine the physicochemical properties of **N-Boc-cyclopentylamine**.

General Synthesis: N-Boc Protection of Cyclopentylamine

This protocol describes a general procedure for the N-Boc protection of cyclopentylamine using di-tert-butyl dicarbonate (Boc_2O).[7]

- Dissolution: Dissolve cyclopentylamine (1.0 mmol) in a suitable solvent such as dichloromethane (CH_2Cl_2) or a water/acetone mixture in a round-bottom flask.[6]
- Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc_2O) (1.1 mmol). If necessary, a base like triethylamine (TEA) or sodium bicarbonate can be added to neutralize the acid byproduct.
- Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate. Wash the solution sequentially with a mild acid (e.g., 1 M HCl if a base was used), saturated aqueous NaHCO_3 , and brine.[7]

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product. Purify the crude **N-Boc-cyclopentylamine** by column chromatography on silica gel if necessary.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **N-Boc-cyclopentylamine**.

Spectroscopic Sample Preparation

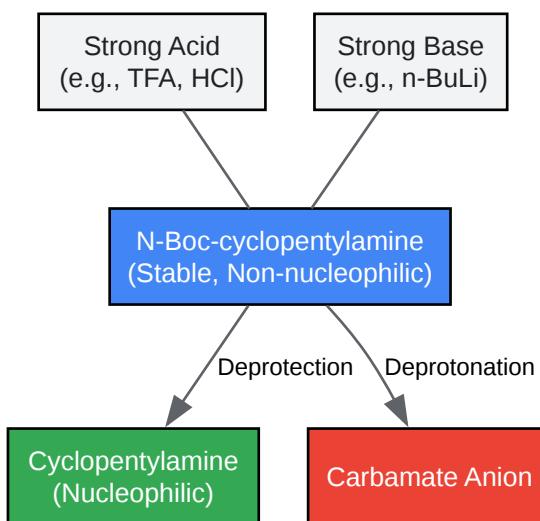
NMR Spectroscopy[2]

- Accurately weigh 5-20 mg of **N-Boc-cyclopentylamine** for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Gently vortex or sonicate the mixture to ensure complete dissolution.
- Using a Pasteur pipette with a cotton wool plug to filter out any particulates, transfer the solution into a clean 5 mm NMR tube.[15]
- Ensure the sample depth in the tube is approximately 4 cm.[15]
- Cap the NMR tube securely and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.

FTIR Spectroscopy (ATR Method for Liquids)[3]

- Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
- Place a single drop of the neat liquid **N-Boc-cyclopentylamine** directly onto the center of the ATR crystal.
- Acquire the background spectrum (of the clean, empty crystal) if not already done.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)[16]


- Prepare a dilute solution of **N-Boc-cyclopentylamine** (approx. 10 $\mu\text{g/mL}$) in a volatile organic solvent such as hexane or dichloromethane.
- Ensure the sample is free from any particulate matter by filtering if necessary.

- Transfer the solution to a 1.5 mL glass GC autosampler vial.
- Cap the vial and place it in the autosampler tray of the GC-MS instrument.
- Set the appropriate GC method (injection temperature, column temperature program) and MS parameters (scan range, ionization mode) for analysis.

Reactivity, Stability, and Handling

Chemical Reactivity and Stability

- Stability: The Boc group is stable to a wide range of nucleophiles and bases, making **N-Boc-cyclopentylamine** a robust intermediate.^[17] It is, however, labile under acidic conditions.
- Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, regenerating the free cyclopentylamine.^[17]
- Reactivity: The N-H proton of the carbamate is weakly acidic and can be deprotonated by strong bases. The protected amine is unreactive as a nucleophile.

[Click to download full resolution via product page](#)

Caption: Reactivity pathways of **N-Boc-cyclopentylamine** under acidic and basic conditions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **N-Boc-cyclopentylamine** is not widely available, general precautions for handling carbamates and amine derivatives should be followed. The hazard profile may be inferred from related compounds.[3][18]

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
- First Aid:
 - Skin Contact: Wash off with plenty of soap and water. Seek medical attention if irritation occurs.[18]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18]
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[18]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]

- 2. [tandfonline.com](#) [tandfonline.com]
- 3. [sigmaaldrich.com](#) [sigmaaldrich.com]
- 4. [merckmillipore.com](#) [merckmillipore.com]
- 5. Development of Methods for the Determination of pKa Values - PMC
[pmc.ncbi.nlm.nih.gov]
- 6. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [benchchem.com](#) [benchchem.com]
- 8. [benchchem.com](#) [benchchem.com]
- 9. [acdlabs.com](#) [acdlabs.com]
- 10. [rsc.org](#) [rsc.org]
- 11. [benchchem.com](#) [benchchem.com]
- 12. [researchgate.net](#) [researchgate.net]
- 13. [chemistry.miamioh.edu](#) [chemistry.miamioh.edu]
- 14. [reddit.com](#) [reddit.com]
- 15. [ptfarm.pl](#) [ptfarm.pl]
- 16. [tcichemicals.com](#) [tcichemicals.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. [tcichemicals.com](#) [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of N-Boc-cyclopentylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133084#physicochemical-properties-of-n-boc-cyclopentylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com